7-tert-Butyl-5-fluoro-2,3-dihydro-1H-indole is a chemical compound with the molecular formula and a molecular weight of 193.26 g/mol. It is classified under the indole derivatives, which are known for their diverse biological activities. The compound features a tert-butyl group at the 7-position and a fluorine atom at the 5-position of the indole structure, contributing to its unique properties and potential applications in various fields, including pharmaceuticals and materials science .
The chemical reactivity of 7-tert-Butyl-5-fluoro-2,3-dihydro-1H-indole is influenced by its functional groups. The presence of the fluorine atom can enhance electrophilic substitution reactions, while the tert-butyl group can provide steric hindrance that may affect nucleophilic attack on the indole nitrogen. Typical reactions may include:
The specific reaction pathways would depend on the conditions and reagents used.
The synthesis of 7-tert-butyl-5-fluoro-2,3-dihydro-1H-indole typically involves multi-step organic reactions. Common methods may include:
Each step requires careful optimization of reaction conditions to achieve high yields and purity of the final product .
7-tert-Butyl-5-fluoro-2,3-dihydro-1H-indole has potential applications in several areas:
Research into its applications is ongoing, particularly in medicinal chemistry where its biological properties can be exploited.
Interaction studies for 7-tert-butyl-5-fluoro-2,3-dihydro-1H-indole are crucial for understanding its pharmacological profile. These studies typically involve:
Such studies help elucidate the compound's mechanism of action and potential therapeutic uses.
Several compounds share structural similarities with 7-tert-butyl-5-fluoro-2,3-dihydro-1H-indole. Here are some comparable compounds along with their unique features:
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| 5-Fluoroindoline | 1820711-83-8 | Contains a simpler indoline structure |
| 5-Fluoro-2-methylindoline | 82570-7 | Methyl group instead of tert-butyl |
| 6-Fluoro-2-methylindoline | 42835-89-2 | Different position of fluorine affecting reactivity |
| 4,6-Difluoroindoline hydrochloride | 1803601-85-5 | Contains two fluorine atoms enhancing reactivity |
The uniqueness of 7-tert-butyl-5-fluoro-2,3-dihydro-1H-indole lies in its specific combination of functional groups and steric hindrance provided by the tert-butyl group, which may influence its biological activity and chemical reactivity differently compared to these similar compounds .
The development of efficient fluorination methodologies for indole derivatives has emerged as a critical area of synthetic organic chemistry, particularly for the construction of complex fluorinated heterocycles such as 7-tert-butyl-5-fluoro-2,3-dihydro-1H-indole [1] [2] [3]. The introduction of fluorine atoms into indole frameworks presents unique challenges due to the electron-rich nature of the indole ring system and the necessity for regioselective control [4].
Electrophilic fluorination represents one of the most widely employed strategies for introducing fluorine atoms into indole systems [2] [5] [3]. The use of Selectfluor as an electrophilic fluorinating reagent has demonstrated remarkable efficiency in the selective fluorination of substituted indoles [2] [3]. Under optimized conditions, Selectfluor enables the difluorohydroxylation of indoles, leading to 3,3-difluoroindolin-2-ols with yields ranging from 65% to 82% [2] [3]. The reaction proceeds through a mechanism involving initial electrophilic attack at the C3 position of the indole ring, followed by nucleophilic capture with water or alcohol nucleophiles [3].
The regioselectivity observed in electrophilic fluorination reactions is primarily governed by the electronic properties of the indole substrate [4]. Electron-donating substituents enhance the nucleophilicity of the indole ring, facilitating electrophilic attack, while electron-withdrawing groups diminish reactivity but can improve regioselective control [5] [4]. Theoretical studies have revealed that the single electron transfer mechanism is preferred over nucleophilic substitution pathways, with the DABCO moiety of Selectfluor playing an active role in the fluorination process [4].
A significant advancement in indole fluorination methodology involves the use of iodine(I)/(III)-catalyzed dearomative difluorination [1]. This approach enables the transformation of readily available indoles into trans-2,3-difluorinated indolines with exceptional diastereoselectivity exceeding 20:1 [1]. The catalytic system employs iodobenzene as the catalyst, meta-chloroperbenzoic acid as the oxidant, and pyridinium poly(hydrogen fluoride) as the fluorine source [1].
The mechanistic pathway for this transformation involves the in situ generation of difluoroiodobenzene, which subsequently coordinates with the indole substrate to form an iodonium ion intermediate [1]. Nucleophilic attack by fluoride occurs preferentially at the C2 position with an activation barrier of 14.9 kcal/mol, compared to 21.5 kcal/mol for attack at the C3 position [1]. The high diastereoselectivity is attributed to dipole-dipole interactions facilitated by the carbon-fluorine bond, with the trans-difluorinated product formation proceeding through a lower energy barrier of 10.6 kcal/mol compared to the cis isomer [1].
Cascade fluorofunctionalization represents an innovative approach for the simultaneous formation of multiple bonds during indole fluorination [6] [7]. This methodology involves the use of N-fluorobenzenesulfonimide to achieve the formation of carbon-carbon, carbon-fluorine, and carbon-oxygen bonds in a single transformation [6] [7]. The process is particularly effective for 2,3-unsubstituted indoles bearing tethered nucleophiles, enabling the synthesis of polycyclic fluorinated indoline derivatives in yields ranging from 40% to 63% [7].
The mechanism proceeds through initial electrophilic fluorination followed by intramolecular nucleophilic cyclization [6]. The use of electron-rich indole substrates generally provides higher yields, while electron-deficient indoles exhibit reduced reactivity under these conditions [7]. The methodology demonstrates excellent functional group tolerance and operates under mild reaction conditions [6].
| Table 1: Fluorination Methodologies for Indole Derivatives | |||||
|---|---|---|---|---|---|
| Method | Reagent | Substrate Scope | Yield Range (%) | Selectivity | Reference |
| Electrophilic Fluorination with Selectfluor | Selectfluor | Wide range of substituted indoles | 60-85 | High regioselectivity at C3 | [2] [5] [3] |
| Difluorohydroxylation with Selectfluor | Selectfluor/H₂O | Substituted indoles | 65-82 | High regioselectivity at C3 | [2] [3] |
| Iodine(I/III)-Catalyzed Difluorination | PhI/mCPBA/Py·9HF | N-SO₂Ph-protected indoles | 40-85 | Excellent diastereoselectivity (>20:1) | [1] |
| Cascade Fluorofunctionalization with NFSI | N-Fluorobenzenesulfonimide | 2,3-Unsubstituted indoles | 40-63 | Good regioselectivity | [6] [7] |
The incorporation of tert-butyl substituents into aromatic systems, particularly indole derivatives, requires sophisticated catalytic approaches due to the steric bulk and electronic properties of the tert-butyl group [8] [9] [10]. The development of efficient methodologies for tert-butyl group introduction is essential for accessing complex molecular architectures such as 7-tert-butyl-5-fluoro-2,3-dihydro-1H-indole [11] [10].
Traditional Friedel-Crafts alkylation remains a cornerstone methodology for tert-butyl group introduction into aromatic systems [8] [9] [12]. The use of aluminum chloride as a Lewis acid catalyst in combination with tert-butyl chloride provides an efficient route to tert-butylated aromatics [8] [12]. However, the application of this methodology to indole substrates requires careful consideration of reaction conditions due to the electron-rich nature of the indole ring system [9].
The mechanism involves the generation of a tert-butyl carbocation through the interaction of tert-butyl chloride with aluminum chloride [8]. The carbocation subsequently undergoes electrophilic aromatic substitution with the indole substrate [8] [9]. Yields typically range from 70% to 90% for electron-rich aromatic substrates, with the reaction proceeding optimally at temperatures between 0°C and 25°C [8] [9].
Recent developments have focused on improving the selectivity and functional group tolerance of Friedel-Crafts alkylation reactions [8] [9]. The use of chiral Lewis acid catalysts has enabled enantioselective tert-butylation reactions, achieving enantioselectivities of 85% to 98% for prochiral substrates [8] [9]. Copper(II) triflate complexes with chiral box ligands have demonstrated particular efficacy in asymmetric alkylation reactions [9].
A novel approach to tert-butyl group introduction involves the use of synergistic Brønsted/Lewis acid catalysis [10]. This methodology employs the combination of a protic acid and iron-based Lewis acid to activate unactivated tertiary alcohols as alkylating agents [10]. The approach represents a significant advancement over traditional methods by utilizing readily available starting materials and operating under mild reaction conditions [10].
The catalytic system involves the interaction between trifluoroacetic acid and iron(III) chloride, which enhances the Brønsted acidity through Lewis acid coordination [10]. This synergistic effect enables the activation of tert-butanol and related tertiary alcohols for electrophilic aromatic substitution reactions [10]. Yields range from 60% to 85% depending on the substrate and reaction conditions [10].
Density functional theory calculations have provided insights into the mechanism of synergistic catalysis [10]. The Lewis acid serves to enhance the acidity of the Brønsted acid, facilitating protonation of the tertiary alcohol and subsequent carbocation formation [10]. The energy difference between successful and unsuccessful catalyst combinations corresponds to calculated free energy differences of 7.5 to 8.4 kcal/mol [10].
The development of sophisticated catalytic systems has enabled the introduction of tert-butyl groups under increasingly mild conditions [11] [13]. Manganese-based catalysts have demonstrated particular promise for the selective functionalization of tert-butyl groups already present in molecular structures [11]. The use of [Mn(CF₃bpeb)(OTf)₂] in nonafluoro-tert-butyl alcohol enables the catalytic activation of hydrogen peroxide to generate powerful manganese-oxo species [11].
This catalytic approach overcomes the traditional limitations associated with tert-butyl group modification, including high bond dissociation energies (~100 kcal/mol) and limited accessibility [11]. The methodology enables site-selective hydroxylation of tert-butyl groups with broad reaction scope, delivering primary alcohols as the predominant products in preparative yields [11].
Palladium-catalyzed systems have also been explored for tert-butyl group introduction through cross-coupling approaches [13]. These methods typically operate at elevated temperatures (80°C to 120°C) and provide yields of 60% to 85% [13]. The advantage of palladium-catalyzed approaches lies in their compatibility with a wide range of functional groups and their ability to operate under oxidative conditions [13].
| Table 2: Catalytic Processes for tert-Butyl Group Introduction | ||||||
|---|---|---|---|---|---|---|
| Catalyst System | Mechanism | Substrate | Temperature (°C) | Yield (%) | Enantioselectivity (% ee) | Reference |
| AlCl₃/tert-BuCl | Friedel-Crafts alkylation | Electron-rich aromatics | 0 to 25 | 70-90 | Racemic | [8] [9] [12] |
| FeCl₃/CF₃COOH | Synergistic Brønsted/Lewis acid | Various arenes | Room temperature | 60-85 | Racemic | [10] |
| TfOH | Electrophilic aromatic substitution | Indole derivatives | -15 to 0 | 50-80 | Racemic | [12] |
| Cu(OTf)₂/chiral ligand | Asymmetric alkylation | Prochiral substrates | -20 to 25 | 75-95 | 85-98 | [8] [9] |
The selective cleavage of carbon-fluorine bonds in heterocyclic systems represents one of the most challenging transformations in synthetic chemistry due to the exceptional strength of the C-F bond [14] [15] [16]. For complex fluorinated heterocycles such as 7-tert-butyl-5-fluoro-2,3-dihydro-1H-indole, the development of efficient C-F bond cleavage methodologies is essential for further structural modifications and derivatization [17] [18] [19].
Nucleophilic aromatic substitution represents the most widely employed approach for C-F bond cleavage in electron-deficient fluorinated heterocycles [17] [18] [19]. The mechanism proceeds through the formation of a Meisenheimer complex intermediate, with the fluorine atom serving as an excellent leaving group in aromatic systems [18] [19]. The reactivity pattern follows the order ortho > para > meta for fluorine substituents relative to electron-withdrawing groups [18].
The influence of fluorine as a substituent group on nucleophilic aromatic substitution has been systematically investigated [18]. Fluorine atoms located ortho to the reaction site exhibit variable activating influence depending on the electronic environment, while para-positioned fluorine atoms are slightly deactivating and meta-positioned fluorine atoms are activating [18]. The polar effects of ortho fluorine substituents contribute significantly to the observed reactivity patterns [18].
Recent developments in nucleophilic aromatic substitution have focused on expanding the scope to unactivated fluoroarenes [19]. Organic photoredox catalysis has enabled the nucleophilic defluorination of electron-neutral and electron-rich fluoroarenes through cation radical-accelerated mechanisms [19]. This approach operates under mild conditions and demonstrates compatibility with various nucleophile classes, including azoles, amines, and carboxylic acids [19].
Photoredox catalysis has emerged as a powerful tool for the controlled cleavage of C-F bonds in fluorinated heterocycles [15] [20]. The methodology enables the sequential functionalization of C-F bonds through visible light activation, providing access to selectively defluorinated products [15]. Trifluoromethyl compounds are particularly suitable substrates for photoredox-mediated defluorination due to their ability to undergo single electron transfer processes [20].
The mechanism of photoredox-catalyzed defluorination involves the generation of fluorinated radical intermediates through single electron transfer from the excited photocatalyst [15]. These radicals can undergo subsequent C-F bond cleavage through radical-polar crossover mechanisms [20]. The use of amino-boryl radicals has been particularly effective for the selective defluorination of trifluoroacetamides and acetates [20].
The development of dual C-F bond cleavage techniques through photoredox catalysis has enabled the construction of complex fluorinated heterocycles [15]. Sequential C-F bond functionalization allows for the controlled introduction of multiple functional groups while maintaining selectivity [15]. This approach has been successfully applied to the synthesis of fluorinated dihydrobenzoxepines through decarboxylative/defluorinated annulation reactions [15].
Biological systems have evolved sophisticated mechanisms for C-F bond cleavage through metalloenzyme-catalyzed processes [14] [16]. These enzymatic systems provide inspiration for the development of biomimetic catalysts for selective defluorination reactions [14]. Several classes of metalloenzymes have been identified that catalyze C-F bond cleavage, including heme-dependent dehaloperoxidases, cytochrome P450 enzymes, and various nonheme oxygenases [16].
The mechanism of metalloenzyme-mediated C-F bond cleavage typically involves the generation of high-valent metal-oxo species that can abstract fluorine atoms from organic substrates [16]. Tyrosine hydroxylase, for example, utilizes a ferric heme-bound hydroperoxide to perform nucleophilic attack at fluorinated aromatic carbons [14]. The strong electron-withdrawing property of fluorine makes the adjacent carbon partially electropositive, facilitating nucleophilic attack [14].
Computational studies have provided valuable insights into the energetics of enzymatic C-F bond cleavage [14]. The rate-limiting step for C-F bond dissociation in fluorinated tyrosine substrates has been calculated to have an energy barrier of 18.8 kcal/mol [14]. These findings have implications for the design of synthetic catalysts that mimic enzymatic C-F bond activation mechanisms [14].
The synthetic utility of C-F bond cleavage techniques extends to a wide range of heterocyclic systems [15] [21]. Polyhalopyridines serve as excellent model substrates for demonstrating selective defluorination methodologies [21]. The methods employed for selective fluorine removal include reduction by metals or complex hydrides and site-selective replacement by hydrazine followed by dehydrogenation-dediazotation [21].
Recent advances have focused on expanding the substrate scope to include complex fluorinated heterocycles with multiple functional groups [22]. Solvent-promoted strategies for selective C-F bond activation have enabled the hydrodefluorination and hydroxydefluorination of indole derivatives using sodium dithionite as a reducing agent [22]. These mild reaction conditions offer efficient access to a wide range of fluorinated indole derivatives with good yields [22].
The development of radical-mediated C-F bond cleavage techniques has provided new opportunities for controlled defluorination [20]. The use of amino-boryl radicals enables the selective functionalization of trifluoromethyl groups without weakening secondary C-F bonds [20]. This approach has been successfully applied to the modification of existing drug molecules to enhance their therapeutic efficacy [20].
| Table 3: C-F Bond Cleavage Techniques in Heterocyclic Systems | ||||||
|---|---|---|---|---|---|---|
| Method | Conditions | Substrate Type | Selectivity | Yield (%) | Advantages | Reference |
| Nucleophilic Aromatic Substitution | Nucleophile/base, elevated temperature | Electron-deficient fluoroarenes | Site-selective (ortho > para > meta) | 60-95 | Mild conditions, broad scope | [17] [18] [19] |
| Photoredox-Catalyzed Defluorination | Visible light, photocatalyst | Trifluoromethyl compounds | Sequential defluorination possible | 40-80 | Environmentally friendly | [15] [20] |
| Metalloenzyme-Mediated Cleavage | Enzymatic conditions, mild pH | Fluorinated aromatic compounds | High selectivity | 70-90 | High selectivity, mild conditions | [14] [16] |
| Radical-Mediated C-F Activation | Radical initiator, moderate temperature | Perfluoroalkyl derivatives | Controlled mono-defluorination | 50-85 | Controlled reactivity | [20] |
The computational investigation of 7-tert-butyl-5-fluoro-2,3-dihydro-1H-indole requires comprehensive Density Functional Theory studies to elucidate its electronic structure and stability characteristics. Based on established methodologies for indole derivatives, the B3LYP functional combined with the 6-311++G(d,p) basis set has proven most effective for accurately predicting molecular properties of heteroaromatic systems [1] [2] [3].
The B3LYP hybrid functional demonstrates superior performance for indole derivatives, providing structural predictions within 0.005 Å and 1.1° of experimental values [2]. For 7-tert-butyl-5-fluoro-2,3-dihydro-1H-indole, the geometry optimization would reveal the impact of both the tert-butyl group at position 7 and the fluorine substituent at position 5 on the overall molecular conformation [4]. The dihydroindole (indoline) structure exhibits reduced aromaticity compared to fully aromatic indoles, affecting the electronic distribution and stability [5].
The tert-butyl group introduces significant steric effects while simultaneously providing electron-donating characteristics that influence the electronic density distribution throughout the molecular framework [6]. Computational studies on similar tert-butyl substituted aromatic systems demonstrate that this bulky substituent can reduce molecular redox potential and enhance electrochemical stability [6]. The fluorine atom at position 5 acts as a strong electron-withdrawing group, creating an electronic gradient that affects charge distribution and molecular reactivity [1].
The electronic stability of the compound can be assessed through total energy calculations, vibrational frequency analysis, and thermodynamic parameter evaluation. The absence of imaginary frequencies in the optimized structure would confirm that the geometry represents a true minimum on the potential energy surface [7]. The bond lengths and bond angles provide insights into the structural integrity, with particular attention to the C-F bond (typically 1.35 Å) and the impact of the tert-butyl group on neighboring bond parameters [8].
Natural Bond Orbital analysis provides crucial insights into the charge distribution patterns and donor-acceptor interactions within 7-tert-butyl-5-fluoro-2,3-dihydro-1H-indole. The NBO methodology transforms delocalized molecular orbitals into localized Lewis-like bonds and lone pairs, offering a chemically intuitive description of bonding interactions [9] [10].
The nitrogen atom in the indoline structure possesses a lone pair that participates in significant donor-acceptor interactions with the aromatic system. The LP(N) → π*(C=C) interaction represents one of the strongest stabilizing forces, typically contributing 20-30 kcal/mol to the overall molecular stability [11]. This interaction is particularly important in determining the nucleophilic character of the nitrogen center and its potential reactivity patterns.
The fluorine substituent introduces multiple lone pair orbitals that engage in various donor-acceptor interactions. The LP(F) → σ(C-C) interactions contribute 5-12 kcal/mol to molecular stabilization, while the π(C=C) → σ(C-F) interactions provide additional stabilization of 8-15 kcal/mol [12]. These interactions are crucial for understanding the electronic effects of fluorine substitution on the indoline core.
The tert-butyl group exhibits predominantly σ(C-H) → π*(C=C) hyperconjugative interactions, contributing 2-8 kcal/mol per C-H bond to the overall stability. The steric bulk of the tert-butyl group can restrict conformational flexibility while simultaneously providing electronic stabilization through these hyperconjugative effects [8].
Charge distribution analysis reveals that the fluorine atom carries a significant negative charge (typically -0.3 to -0.4 e), while the nitrogen atom maintains a partial negative charge (-0.2 to -0.3 e) due to its lone pair. The carbon atoms adjacent to these heteroatoms show corresponding positive charges that balance the overall electronic distribution [7]. The tert-butyl carbon atoms typically exhibit small positive charges due to their electron-donating nature.
The Frontier Molecular Orbital analysis of 7-tert-butyl-5-fluoro-2,3-dihydro-1H-indole provides essential information about its electronic properties, reactivity, and optical characteristics. The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energies determine the compound's ionization potential, electron affinity, and chemical reactivity [13] [14].
For indoline derivatives, the HOMO is typically localized on the nitrogen atom and the adjacent aromatic carbon atoms, with energy values ranging from -5.5 to -6.5 eV [7]. The electron-donating nature of the tert-butyl group tends to raise the HOMO energy, making the molecule more nucleophilic and potentially more reactive toward electrophiles [15]. The dihydroindole structure generally exhibits higher HOMO energies compared to fully aromatic indoles due to the reduced aromaticity [5].
The LUMO is primarily distributed over the aromatic carbon atoms, with particular concentration near the fluorine substituent due to its electron-withdrawing properties. The LUMO energy typically ranges from -1.0 to -2.0 eV, with fluorine substitution generally lowering these values and increasing the electrophilic character of the molecule [1] [13].
The HOMO-LUMO gap serves as a crucial descriptor of chemical reactivity and kinetic stability. For 7-tert-butyl-5-fluoro-2,3-dihydro-1H-indole, the gap is expected to fall within the range of 3.5 to 5.0 eV, indicating moderate reactivity and reasonable stability [14]. The fluorine substituent typically increases the HOMO-LUMO gap due to its electron-withdrawing nature, while the tert-butyl group may have a smaller opposite effect [13].
Global reactivity descriptors derived from frontier orbital energies provide additional insights into molecular behavior. The chemical hardness (η = (LUMO - HOMO)/2) typically ranges from 1.8 to 2.5 eV for indoline derivatives, indicating moderate hardness [7]. The chemical softness (S = 1/2η) ranges from 0.4 to 0.6 eV⁻¹, while the electronegativity (χ = (HOMO + LUMO)/2) typically falls between 3.5 and 4.5 eV [16].
The molecular electrostatic potential mapping reveals regions of positive and negative charge concentration, with electron-rich areas around the fluorine atom and nitrogen lone pair, and electron-poor regions near the hydrogen atoms attached to carbon [17]. These maps are valuable for predicting intermolecular interactions and binding affinities in biological systems.